N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide
Description
Properties
CAS No. |
156499-65-9 |
|---|---|
Molecular Formula |
C10H9ClN2O4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)12(7(2)15)9-4-3-8(11)5-10(9)13(16)17/h3-5H,1-2H3 |
InChI Key |
AAXVXRONYAUOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The synthesis of N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide centers on the diacetylation of 4-chloro-2-nitroaniline. The reaction proceeds via a two-step mechanism:
-
Primary Acylation : The amine group of 4-chloro-2-nitroaniline reacts with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form N-(4-chloro-2-nitrophenyl)acetamide.
-
Secondary Acylation : The remaining hydrogen on the nitrogen undergoes a second acetylation to yield the target compound.
Key Reaction Equation:
Reagents and Conditions
-
Acetylating Agents : Acetic anhydride (preferred for mild conditions) or acetyl chloride (higher reactivity).
-
Solvents : Toluene, dichloromethane, or dimethylformamide (DMF).
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Base : Sodium carbonate or pyridine to neutralize acidic byproducts.
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Temperature : 15–30°C for controlled reactivity.
Laboratory-Scale Synthesis Protocols
Standard Procedure (Adapted from Patent CN111004141A )
Steps :
-
Primary Acylation :
-
Dissolve 4-chloro-2-nitroaniline (1.0 mol) in toluene (600 mL).
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Add sodium carbonate (1.5 mol) and water (400 mL) under stirring.
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Slowly add acetic anhydride (1.1 mol) at 15°C over 2 hours.
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Stir for 4 hours at room temperature.
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Filter and dry to obtain N-(4-chloro-2-nitrophenyl)acetamide (yield: 89–93%).
-
-
Secondary Acylation :
-
Dissolve the intermediate (1.0 mol) in dichloromethane (500 mL).
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Add sodium hydroxide (1.0 mol) and water (200 mL).
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Introduce acetic anhydride (1.1 mol) dropwise at 25–30°C.
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Stir at 50–60°C for 4 hours.
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Concentrate, cool, and filter to isolate the product (yield: 85–90%, purity: 96–98%).
-
Table 1: Yield and Purity Under Varied Conditions
| Acetylating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic anhydride | Toluene | 15 | 93 | 98.3 |
| Acetyl chloride | DMF | 25 | 89 | 97.2 |
| Acetic anhydride | Dichloromethane | 30 | 90 | 96.8 |
Reaction Optimization Strategies
Solvent Selection
-
Toluene : Ideal for primary acylation due to low polarity, reducing side reactions.
-
Dichloromethane : Enhances solubility in secondary acylation but requires careful pH control.
-
DMF : Accelerates reaction kinetics but complicates purification.
Stoichiometric Ratios
-
Excess acetic anhydride (1.1–1.2 equivalents per acylation step) ensures complete conversion.
-
Base-to-substrate ratios above 1:1 improve yield by neutralizing HCl.
Temperature Control
-
Maintaining temperatures below 30°C prevents nitro group reduction or decomposition.
Industrial-Scale Production
Continuous Flow Synthesis
-
Reactor Design : Multi-stage tubular reactors with in-line neutralization.
-
Advantages :
-
20% higher throughput compared to batch processes.
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Consistent purity (>97%) due to precise temperature and mixing control.
-
Waste Management
-
Acetic acid byproducts are distilled and recycled.
-
Aqueous waste is treated via neutralization and biological degradation.
Comparative Analysis of Methods
Batch vs. Continuous Processes
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield | 85–90% | 88–92% |
| Purity | 96–98% | 97–99% |
| Scalability | Moderate | High |
| Capital Cost | Low | High |
Cost Efficiency
-
Raw Materials : Acetic anhydride accounts for 60% of material costs.
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Labor : Continuous processes reduce labor by 40% through automation.
Challenges and Solutions
Byproduct Formation
-
Issue : Over-acetylation leads to triacetylated impurities.
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Mitigation : Use stoichiometric acetylating agents and real-time HPLC monitoring.
Crystallization Difficulties
-
Issue : Low solubility in polar solvents at room temperature.
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Solution : Gradual cooling from 60°C to 5°C in ethanol-water mixtures.
Recent Advancements
Catalytic Acetylation
-
Catalyst : Zeolite-supported sulfonic acid (5 mol%).
-
Benefits :
-
Reduces acetic anhydride usage by 30%.
-
Achieves 95% yield in a single step.
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Green Chemistry Approaches
-
Solvent-Free Systems : Mechanochemical grinding of 4-chloro-2-nitroaniline with acetic anhydride yields 88% product.
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Microwave Assistance : Cuts reaction time from 4 hours to 30 minutes.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Hydrolysis: Acidic or basic conditions, water as solvent.
Major Products Formed
Reduction: 4-chloro-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitroaniline and acetic acid.
Scientific Research Applications
Chemistry
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its structural characteristics allow it to participate in multiple chemical reactions, such as:
- Reduction : Leading to the formation of 4-chloro-2-aminophenylacetamide.
- Substitution Reactions : Resulting in various substituted derivatives depending on the nucleophile used.
- Hydrolysis : Producing 4-chloro-2-nitroaniline and acetic acid.
Biology
The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Its nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes. Key findings include:
-
Antimicrobial Activity : Significant antibacterial effects against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 32 µg/mL. The mechanism involves inhibition of penicillin-binding proteins (PBPs), leading to cell lysis .
Table 1: Antibacterial Activity Against Klebsiella pneumoniae
Compound Minimum Inhibitory Concentration (MIC) Mechanism of Action This compound 32 µg/mL Inhibition of PBPs leading to cell lysis Control (no treatment) - -
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. It may act as a precursor for pharmacologically active compounds, targeting specific enzymes or receptors involved in disease processes. The potential therapeutic applications include:
- Anticancer Properties : The compound's ability to form reactive intermediates suggests it may interact with DNA and proteins, leading to cytotoxic effects against cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of this compound against various strains of Klebsiella pneumoniae. Results indicated that the presence of the chloro atom enhances antibacterial activity by stabilizing the molecule at the target enzyme site .
Case Study 2: Pharmacokinetic Profiling
Research on the pharmacokinetic profile of the compound revealed favorable parameters for oral use, indicating its potential as a new antibacterial drug candidate. The study highlighted its low cytotoxicity and good absorption characteristics .
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Substituent Diversity :
- The chloro and nitro groups in the target compound enhance electrophilicity, making it reactive in nucleophilic substitution reactions. Analogues with methylsulfonyl (e.g., compound in ) or methoxy groups (e.g., ) exhibit altered electronic profiles, affecting solubility and intermolecular interactions.
- Positional isomerism : The 4-chloro-2-nitro substitution in the target compound contrasts with 2-chloro-4-nitro derivatives (e.g., ), leading to differences in steric hindrance and hydrogen-bonding patterns.
Crystallinity and Solid-State Interactions :
- The target compound’s acetyl groups may promote planar arrangements, similar to N-acetyl-N-(2-methoxyphenyl)acetamide , where DFT studies revealed perpendicular amide and aryl planes .
- In contrast, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide forms centrosymmetric head-to-tail interactions via C–H⋯O bonds, stabilizing its crystal lattice .
Synthetic Utility :
- The target compound serves as a versatile intermediate, akin to 2-chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide , which is synthesized in 82% yield for agrochemical applications .
- Methylsulfonyl-containing analogues (e.g., ) are precursors for sulfur heterocycles, highlighting the role of electron-withdrawing groups in directing reactivity.
Spectroscopic and Computational Insights
- NMR Data : While direct NMR data for the target compound are unavailable, analogues like N-acetyl-N-(2-methoxyphenyl)acetamide show distinct ¹H-NMR signals for methoxy (δ 3.72 ppm) and aromatic protons (δ 6.77–7.48 ppm) . The target’s nitro and chloro substituents would likely deshield adjacent protons, shifting signals downfield.
- DFT Studies : Compounds such as N-acetyl-N-(2-methoxyphenyl)acetamide have been optimized at the B3LYP/6-31G* level, revealing rotational barriers and electron correlation effects . Similar studies could predict the target compound’s conformational preferences.
Biological Activity
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula . The presence of the chloro and nitro groups in its structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound may inhibit certain enzymes or receptors, which is crucial for its anticancer potential.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. One notable study demonstrated that this compound exhibited significant antibacterial activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The presence of the chloro atom was found to enhance this activity, likely by stabilizing the molecule at the target enzyme site, promoting cell lysis through inhibition of penicillin-binding proteins (PBPs) .
Table 1: Antibacterial Activity Against Klebsiella pneumoniae
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| This compound | 32 µg/mL | Inhibition of PBPs leading to cell lysis |
| Control (no treatment) | - | - |
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in tumor growth is under investigation .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 10 | Inhibition of cell proliferation |
Case Studies and Research Findings
- Study on Antimicrobial Properties : A research article evaluated the antibacterial effects of various acetamides, including this compound, against Klebsiella pneumoniae. The study concluded that the compound demonstrated promising antibacterial activity with a MIC value indicating effective inhibition .
- Anticancer Mechanisms : Another study focused on the anticancer properties of similar compounds and suggested that this compound could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells .
Safety and Toxicology
While exploring the biological activities, it is crucial to assess the safety profile of this compound. Initial toxicity studies indicate that it has a favorable safety profile with low cytotoxicity in normal cell lines. Further toxicological assessments are necessary to confirm these findings before advancing into clinical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acetylation of the corresponding amine precursor. For example, heating N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride under reflux conditions (30–60 minutes) followed by crystallization from ethanol yields derivatives with high purity . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess acetic anhydride), and controlling temperature to minimize side reactions like over-acetylation.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Analyze and NMR to confirm the acetyl group (δ ~2.1–2.3 ppm for CH and ~168–170 ppm for carbonyl) and nitro/chloro substituents (aromatic protons appear downfield due to electron-withdrawing effects).
- IR : Identify carbonyl stretches (~1650–1750 cm) and nitro group vibrations (~1520–1350 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-validate with theoretical isotopic distributions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
- First Aid : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions. Use SHELXTL or SHELXL for refinement . Example workflow:
Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Solve structures using direct methods and refine with least-squares algorithms.
- Key Parameters :
| Parameter | Value (from analogous structures) |
|---|---|
| Space group | Monoclinic, C2/c |
| Unit cell (Å) | a=9.6643, b=18.5534, c=9.3072 |
| Refinement R-factor | <0.05 |
| Table adapted from crystallographic data of related acetamides . |
Q. How can computational modeling predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- MD Simulations : Employ GROMACS to study solvation effects (e.g., in DMSO/water) and thermal stability.
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. How should researchers address contradictions between experimental data (e.g., NMR vs. crystallography) for this compound?
- Methodological Answer :
Cross-Validation : Repeat experiments (e.g., recrystallize to confirm SCXRD data).
Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., rotamers affecting peak splitting).
Complementary Techniques : Pair XRD with powder diffraction or Raman spectroscopy to rule out polymorphism .
Methodological Challenges and Solutions
Q. What strategies improve the yield and purity of this compound during synthesis?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency.
- Yield Optimization :
| Parameter | Effect on Yield |
|---|---|
| Reflux time >1 hr | Decreases (decomposition) |
| Acetic anhydride (2 eq.) | Maximizes acylation |
| Slow cooling | Improves crystal quality |
| Adapted from sulfonamide acetylation protocols . |
Q. How can researchers analyze the electronic effects of substituents (e.g., nitro, chloro) on the compound’s reactivity?
- Methodological Answer :
- Hammett Analysis : Measure reaction rates (e.g., hydrolysis) and correlate with σ values (nitro: +1.27, chloro: +0.23).
- Electrochemistry : Use cyclic voltammetry to quantify redox potentials influenced by substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
